molecular formula C18H22N2O5S B7711012 N-(2-hydroxyethyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide

N-(2-hydroxyethyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide

Cat. No.: B7711012
M. Wt: 378.4 g/mol
InChI Key: DQDDTYMWAVAKRX-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide is a synthetic organic compound It is characterized by the presence of a hydroxyethyl group, a phenylethylsulfamoyl group, and a phenoxyacetamide backbone

Properties

IUPAC Name

N-(2-hydroxyethyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-14(15-5-3-2-4-6-15)20-26(23,24)17-9-7-16(8-10-17)25-13-18(22)19-11-12-21/h2-10,14,20-21H,11-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDDTYMWAVAKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Phenoxyacetamide Backbone: This can be achieved by reacting 2-chloroacetamide with 4-hydroxyphenol in the presence of a base such as sodium hydroxide.

    Introduction of the Phenylethylsulfamoyl Group: This step involves the reaction of the intermediate with phenylethylamine and a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions.

    Addition of the Hydroxyethyl Group: The final step involves the reaction of the intermediate with ethylene oxide or ethylene glycol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenoxyacetamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of enzymes or receptors due to its sulfonamide group.

    Medicine: As a potential drug candidate for the treatment of diseases involving oxidative stress or inflammation.

    Industry: As an intermediate in the production of polymers or other materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide would depend on its specific application. In medicinal chemistry, it could act by inhibiting specific enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide: Lacks the phenylethyl group.

    N-(2-hydroxyethyl)-2-[4-(methylsulfamoyl)phenoxy]acetamide: Contains a methyl group instead of a phenylethyl group.

    N-(2-hydroxyethyl)-2-[4-(ethylsulfamoyl)phenoxy]acetamide: Contains an ethyl group instead of a phenylethyl group.

Uniqueness

N-(2-hydroxyethyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide is unique due to the presence of the phenylethyl group, which can enhance its binding affinity and specificity for certain biological targets compared to similar compounds.

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